Cas no 15120-47-5 (2-Methylisophthalic Acid)
2-Methylisophthalic Acid Chemical and Physical Properties
Names and Identifiers
-
- 2-methylbenzene-1,3-dicarboxylic acid
- 1,3-benzenedicarboxylic acid, 2-methyl-
- 2-Methylisophthalic acid
- LogP
- 2-Methyl-1,3-benzenedicarboxylic acid
- 2,6-Dicarboxytoluene
- 2,6-Toluenedicarboxylic acid
- 2-methyl-1,3-benzenedicarbocylic acid
- SCHEMBL756585
- DTXSID80466089
- AS-33236
- DA-09983
- AKOS006273886
- 2-methyl-benzene-1,3-dicarboxylic acid
- 15120-47-5
- CS-0437947
- MFCD00157035
- 2-methylisophthalicacid
- 2-Methylisophthalic Acid
-
- MDL: MFCD00157035
- Inchi: 1S/C9H8O4/c1-5-6(8(10)11)3-2-4-7(5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
- InChI Key: AIDLAEPHWROGFI-UHFFFAOYSA-N
- SMILES: OC(C1C=CC=C(C(=O)O)C=1C)=O
Computed Properties
- Exact Mass: 180.04224
- Monoisotopic Mass: 180.04225873g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 74.6Ų
Experimental Properties
- PSA: 74.6
2-Methylisophthalic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M223650-50mg |
2-Methylisophthalic Acid |
15120-47-5 | 50mg |
$ 70.00 | 2022-06-04 | ||
| TRC | M223650-100mg |
2-Methylisophthalic Acid |
15120-47-5 | 100mg |
$ 95.00 | 2022-06-04 | ||
| TRC | M223650-500mg |
2-Methylisophthalic Acid |
15120-47-5 | 500mg |
$ 365.00 | 2022-06-04 | ||
| Apollo Scientific | OR941367-1g |
2-Methylisophthalic acid |
15120-47-5 | 95% | 1g |
£396.00 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1213138-5g |
2-Methylisophthalic acid |
15120-47-5 | 95% | 5g |
$950 | 2024-07-23 | |
| Alichem | A019150980-5g |
2-Methylisophthalic acid |
15120-47-5 | 95% | 5g |
682.38 USD | 2021-05-31 | |
| Aaron | AR001NVB-100mg |
1,3-Benzenedicarboxylic acid, 2-methyl- |
15120-47-5 | 95% | 100mg |
$74.00 | 2025-01-21 | |
| Aaron | AR001NVB-250mg |
1,3-Benzenedicarboxylic acid, 2-methyl- |
15120-47-5 | 95% | 250mg |
$108.00 | 2023-12-15 | |
| Aaron | AR001NVB-1g |
1,3-Benzenedicarboxylic acid, 2-methyl- |
15120-47-5 | 95% | 1g |
$279.00 | 2023-12-15 | |
| 1PlusChem | 1P001NMZ-250mg |
1,3-Benzenedicarboxylic acid, 2-methyl- |
15120-47-5 | 98% | 250mg |
$96.00 | 2025-02-19 |
2-Methylisophthalic Acid Suppliers
2-Methylisophthalic Acid Related Literature
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on 2-Methylisophthalic Acid
Introduction to 2-Methylisophthalic Acid (CAS No. 15120-47-5)
2-Methylisophthalic Acid, identified by the Chemical Abstracts Service Number (CAS No.) 15120-47-5, is a significant organic compound that has garnered considerable attention in the field of chemical and pharmaceutical research. This compound, a derivative of isophthalic acid, exhibits unique structural and chemical properties that make it a valuable intermediate in the synthesis of various high-value chemicals, including pharmaceuticals and specialty materials. Its molecular structure, characterized by a methyl group substituent on the benzene ring, imparts distinct reactivity and functionalization possibilities, making it a versatile building block in organic synthesis.
The chemical structure of 2-Methylisophthalic Acid consists of a benzene ring with two carboxylic acid groups and one methyl group attached at specific positions. This arrangement contributes to its solubility characteristics and reactivity patterns, which are critical for its applications in industrial and laboratory settings. The presence of two carboxylic acid functionalities allows for further derivatization, enabling the synthesis of more complex molecules such as polymers, dyes, and pharmaceutical intermediates.
In recent years, 2-Methylisophthalic Acid has been extensively studied for its potential applications in pharmaceutical development. Researchers have been exploring its role as a precursor in the synthesis of novel drug candidates that target various therapeutic areas. For instance, studies have demonstrated its utility in the preparation of heterocyclic compounds that exhibit antimicrobial and anti-inflammatory properties. The compound's ability to undergo condensation reactions with amines and alcohols has opened up avenues for the development of new bioactive molecules.
One of the most compelling aspects of 2-Methylisophthalic Acid is its role in polymer chemistry. The carboxylic acid groups provide opportunities for esterification or polymerization reactions, leading to the formation of polyesters and other advanced materials. These polymers find applications in coatings, adhesives, and even biodegradable plastics. The incorporation of the methyl group into the polymer backbone can also influence mechanical properties such as tensile strength and flexibility, making this compound particularly valuable for material science applications.
From an industrial perspective, 2-Methylisophthalic Acid is synthesized through well-established chemical pathways that ensure high purity and yield. The production process typically involves the oxidation of meta-xylene or related precursors using strong oxidizing agents. Advances in catalytic processes have further optimized these reactions, reducing environmental impact while maintaining efficiency. This makes 2-Methylisophthalic Acid not only a chemically interesting compound but also an economically viable one for large-scale manufacturing.
The pharmaceutical industry has shown particular interest in 2-Methylisophthalic Acid due to its potential as a scaffold for drug discovery. Researchers are leveraging computational chemistry techniques to predict how modifications to its structure can enhance biological activity. For example, virtual screening methods have identified derivatives of this compound that show promise as kinase inhibitors or protease inhibitors. Such findings underscore the importance of 2-Methylisophthalic Acid as a starting point for developing next-generation therapeutics.
Another area where 2-Methylisophthalic Acid has made significant contributions is in the field of organic electronics. The compound's ability to form stable radicals when exposed to light or electrical fields has led to its use in organic light-emitting diodes (OLEDs) and photovoltaic cells. Its incorporation into these devices improves charge transport properties and enhances overall performance. As demand for sustainable energy solutions grows, compounds like 2-Methylisophthalic Acid are becoming increasingly relevant.
The environmental impact of synthesizing and using 2-Methylisophthalic Acid is also a topic of ongoing research. Efforts are being made to develop greener synthetic routes that minimize waste and reduce reliance on hazardous reagents. For instance, biocatalytic methods using enzymes have been explored as alternatives to traditional chemical processes. These approaches align with global trends toward sustainable chemistry practices.
In conclusion, 2-Methylisophthalic Acid (CAS No. 15120-47-5) is a multifaceted compound with broad applications across multiple industries. Its unique structural features make it indispensable in pharmaceutical research, polymer chemistry, and advanced material development. As scientific understanding advances, new uses for this compound are likely to emerge, further solidifying its importance in modern chemistry.
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